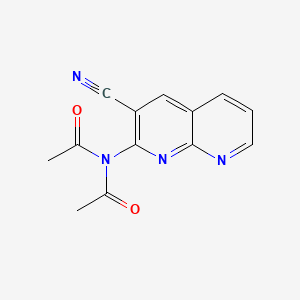

N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide

Description

Properties

CAS No. |

60467-83-6 |

|---|---|

Molecular Formula |

C13H10N4O2 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

N-acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide |

InChI |

InChI=1S/C13H10N4O2/c1-8(18)17(9(2)19)13-11(7-14)6-10-4-3-5-15-12(10)16-13/h3-6H,1-2H3 |

InChI Key |

ZKFIOILTWXHUOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=C(C=C2C=CC=NC2=N1)C#N)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve solvent-free methods or the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction can produce amine derivatives.

Biological Activity

N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing from diverse research findings and case studies.

Synthesis of N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide

The synthesis of naphthyridine derivatives, including N-acetyl compounds, typically involves the reaction of appropriate precursors under specific conditions. A common synthetic route includes the condensation of 3-cyano-1,8-naphthyridine with acetic anhydride or acetyl chloride to form the desired acetamide derivative. The structure can be confirmed using various analytical techniques such as NMR and mass spectrometry.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 3-Cyano-1,8-naphthyridine + Acetic Anhydride | N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide |

| 2 | Characterization (NMR, MS) | Confirmed Structure |

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide demonstrate cytotoxic effects against various cancer cell lines.

- Case Study : A derivative of 1,8-naphthyridine was tested against murine P388 leukemia and human Jurkat leukemia cell lines, showing potent cytotoxicity with IC50 values in the micromolar range .

Antimicrobial Properties

Naphthyridine derivatives are also recognized for their antimicrobial activities. They have been effective against both Gram-positive and Gram-negative bacteria.

- Case Study : A study highlighted the antibacterial efficacy of naphthyridine derivatives against strains resistant to conventional antibiotics, including Pseudomonas aeruginosa and Enterobacteriaceae .

Antioxidant Activity

The antioxidant potential of naphthyridine compounds has been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress.

- Research Findings : Compounds with naphthyridine scaffolds have been shown to inhibit lipid peroxidation and enhance cellular antioxidant defenses in vitro .

Table 2: Biological Activities of N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against leukemia cell lines | |

| Antimicrobial | Effective against resistant bacterial strains | |

| Antioxidant | Reduces oxidative stress |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications to the naphthyridine core or substituents can significantly affect potency and selectivity.

Key Findings in SAR Studies

- Substituent Effects : The introduction of electron-withdrawing groups enhances anticancer activity by increasing electron deficiency at the aromatic system.

- Hydrophobic Interactions : Alkyl substituents improve membrane permeability, facilitating cellular uptake.

- Functional Group Variability : Variations in functional groups at different positions on the naphthyridine ring can lead to diverse biological profiles .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide typically involves the reaction of cyanoacetamides with various substrates to yield naphthyridine derivatives. The structural features of naphthyridines contribute to their biological properties, making them attractive candidates for drug development.

Key Synthetic Pathways:

- Domino Reactions : Recent studies have highlighted the use of domino aldol-SNAr-dehydration reactions to synthesize 1,8-naphthyridin-2(1H)-ones from 2-fluoronicotinaldehyde and 2-arylacetamides, showcasing a versatile approach for creating complex naphthyridine structures .

- Cyclization Methods : Various cyclization methods have been employed to form naphthyridine rings, including reactions with active methylene compounds .

Biological Activities

N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide exhibits a range of biological activities that make it a promising candidate for therapeutic applications.

Antimicrobial Properties

Naphthyridine derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and possess antifungal properties .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively documented. These compounds exhibit cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research has demonstrated that naphthyridine derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Neurological Applications

N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and multiple sclerosis .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of naphthyridine derivatives:

Comparison with Similar Compounds

Key Findings :

- The 3-cyano group is critical for electronic modulation, enhancing interactions with microbial targets .

- Piperazine in ANA 9 improves solubility and bioavailability compared to the acetylacetamide group in the target compound, suggesting divergent pharmacokinetic profiles.

Phenanthrene-Based N-Acetylacetamide Derivatives

Compounds 11 and 12 : These feature a dihydrophenanthrene core substituted with dicyano and acetamide groups.

Key Findings :

- The planar phenanthrene core in Compound 11 may facilitate intercalation with DNA, unlike the smaller 1,8-naphthyridine system.

- The 3-cyano group in the target compound likely confers stronger electron-withdrawing effects than the 2,4-dicyano substitution in Compound 11.

N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide

This analog substitutes a methyl group at position 7 instead of the 3-cyano group.

| Parameter | N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide | N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide |

|---|---|---|

| Substituent Position | 3-cyano | 7-methyl |

| Electronic Effects | Strong electron-withdrawing (cyano) | Electron-donating (methyl) |

| Biological Activity | Antimicrobial (inferred) | Antibacterial (literature suggests 1,8-naphthyridines target DNA gyrase) |

Key Findings :

- The 3-cyano group may enhance target binding through dipole interactions, whereas the 7-methyl group could improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.